

Propylparaben sodium E number E217

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Propylparaben Sodium

CAS No.: 35285-69-9

Cat. No.: S742810

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Chemical Profile and Applications

The table below summarizes the core technical identity and primary uses of **Propylparaben Sodium** (E217).

Property	Description
IUPAC Name	Sodium 4-(propoxycarbonyl)benzen-1-olate [1]
Chemical Formula	$C_{10}H_{11}NaO_3$ [2] [1]
CAS Number	35285-69-9 [1]
E Number	E217 [3] [1]
Molecular Weight	202.185 g/mol [1]
Synonyms	Sodium propylparaben, Sodium propyl p-hydroxybenzoate [3] [1]
Primary Function	Antimicrobial preservative [4] [5] [3]

| **Key Applications** | • **Foods:** Baked goods, pastries, tortillas, juices, jams, dairy products [5] [3]. • **Cosmetics & Pharmaceuticals:** Creams, lotions, shampoos, eye washes, injectable solutions, tablets [5] [3]. • **Medical:** Component in antimicrobial catheter lock solutions [5]. |

Synthesis and Identification

Propylparaben Sodium is the sodium salt of propylparaben (Propyl 4-hydroxybenzoate) [3]. The synthetic esterification of 4-hydroxybenzoic acid with propanol is a common production method for the parent compound [3].

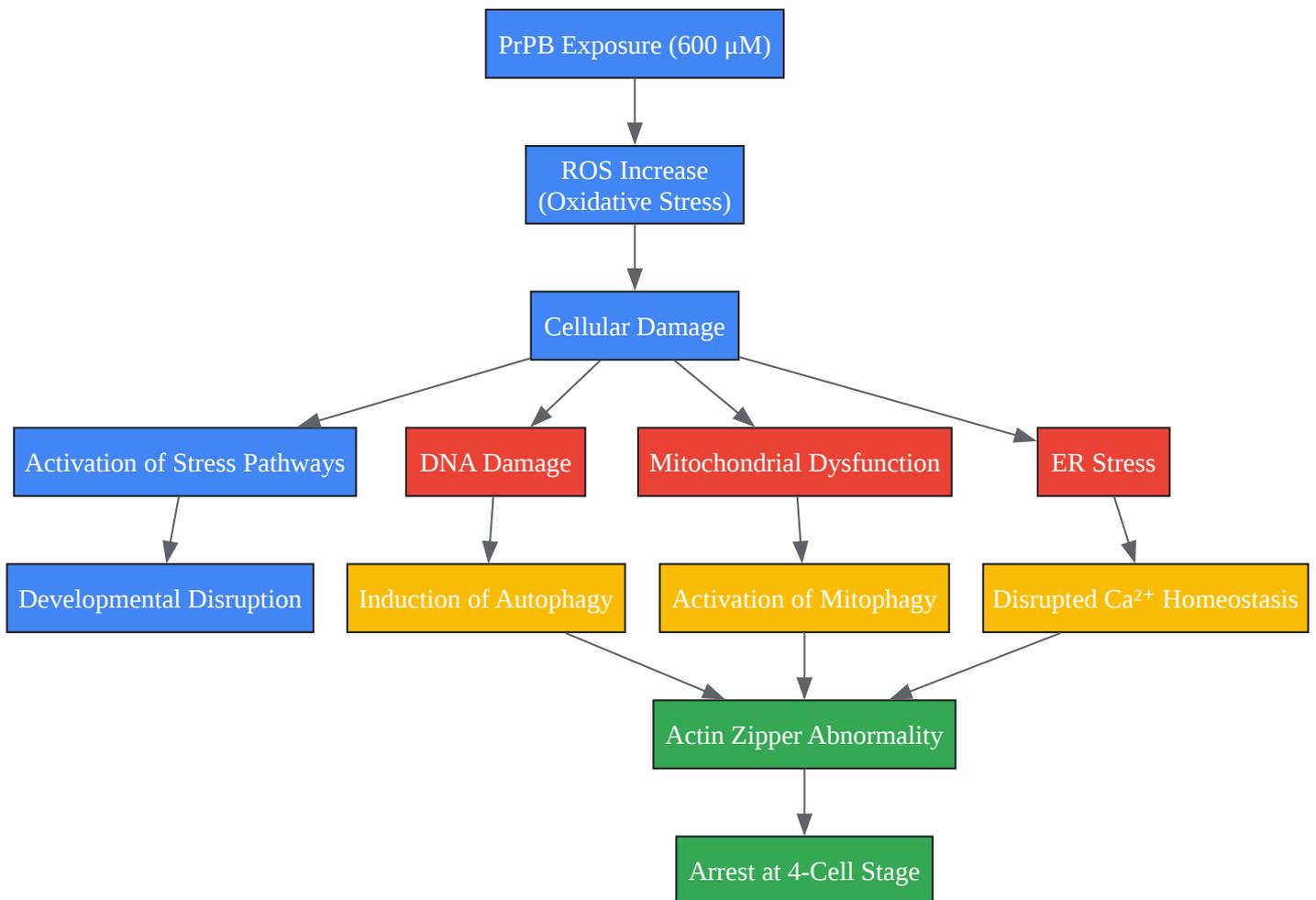
One synthesis example for the sodium salt involves reacting the propyl ester of 4-hydroxybenzoic acid with sodium hydride in a solvent like diglyme (diethylene glycol dimethyl ether) [6]. The resulting sodium propylparaben is a white, crystalline solid that is stable, non-volatile, and highly soluble in water [4] [5] [3].

Toxicology and Safety Assessment

Available toxicological data provides a foundation for safety assessment, though new research continues to emerge.

Aspect	Findings
Acute Toxicity	Relatively non-toxic via oral and parenteral routes; mildly irritating to skin [4].
Chronic Toxicity (Animal Studies)	No-Observed-Effect Levels (NOEL) reported from 1200–4000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) in rats: 5500 mg/kg [4].
Metabolism & Excretion	Readily absorbed, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in urine with no evidence of accumulation [4].
Genotoxicity	Not considered carcinogenic, mutagenic, or clastogenic [4].
Suggested Mechanism	Linked to mitochondrial failure via induction of membrane permeability transition, uncoupling oxidative phosphorylation [4].

A 2025 study on mouse embryos proposed a detailed mechanism for PrPB-induced developmental toxicity, suggesting that high doses cause oxidative stress leading to organelle dysfunction. The relationship between these events can be visualized as follows:



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Proposed pathway of high-dose Propylparaben toxicity in early mouse embryos [7].

The study found that this exposure disrupted the formation of the actin zipper by interfering with ZO1 and E-cadherin localization, ultimately affecting blastocyst formation. Even a lower dose (300 μM) that did not impact development rates decreased trophoctoderm cell numbers, indicating poor blastocyst quality [7].

Regulatory Landscape

There is a significant divergence in the regulatory status of **Propylparaben Sodium** (E217) across different regions, which is critical for global product development.

Region	Status	Basis / Key Information
United States	Permitted [8] [3]	FDA regulates as a food additive; maximum level typically 0.1% in finished food [3].
European Union	Banned in Food [8] [9]	Banned from use in food products (as E217) over endocrine disruption concerns [8].
European Union	Permitted in Cosmetics	Safe for use in finished cosmetics when sum of butyl- and propylparaben concentrations $\leq 0.19\%$ [3].
California, USA	Future Ban	Banned (with 3 other additives) from food; manufacture, sale, distribution prohibited effective 2027 [3].

Research Gaps and Future Directions

Based on the information available, here are key areas where technical knowledge is limited and further research is needed:

- **Analytical Methodologies:** While the search results note that numerous methods exist to quantify parabens in foods (e.g., HPLC–mass spectrometry, CE), no specific, detailed experimental protocols for E217 are provided [5].
- **Detailed Toxicokinetics:** More comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of the sodium salt specifically in different biological models would be valuable.
- **Endocrine Disruption Mechanism:** Although the estrogenic and anti-androgenic properties of parabens are noted [5] [3], the search results lack detailed pathway diagrams or specific binding affinity data for E217.

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